molecular formula C12H12N2O2S2 B6472547 N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2640881-57-6

N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide

Cat. No.: B6472547
CAS No.: 2640881-57-6
M. Wt: 280.4 g/mol
InChI Key: ZYVYSYIFOVLZGM-UHFFFAOYSA-N
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Description

N'-(2-{[2,2'-Bithiophene]-5-yl}ethyl)ethanediamide is a synthetic organic compound featuring a 2,2'-bithiophene core linked to an ethanediamide moiety via an ethyl spacer. The bithiophene unit (C₈H₆S₂) consists of two thiophene rings connected at the 2- and 2'-positions, while the ethanediamide group (C₂H₄N₂O₂) introduces two amide functionalities. The ethyl chain (C₂H₄) bridges these components, conferring structural flexibility and influencing electronic properties. This compound is hypothesized to exhibit unique physicochemical characteristics, such as enhanced polarity from the amide groups and π-conjugation from the bithiophene system, which may render it suitable for applications in materials science or bioactive molecule development .

Properties

IUPAC Name

N'-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-6-5-8-3-4-10(18-8)9-2-1-7-17-9/h1-4,7H,5-6H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVYSYIFOVLZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide typically involves the coupling of a bithiophene derivative with an ethanediamide precursor. One common method is the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields. For instance, a bithiophene derivative can be reacted with ethanediamide in the presence of a suitable catalyst under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide may involve large-scale microwave reactors or continuous flow systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the amide groups can produce corresponding amines.

Scientific Research Applications

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the ethanediamide group can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Bithiophene Derivatives

The following table compares N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide with analogous bithiophene-based compounds reported in the literature (primarily from Echinops grijisii studies ). Key differences in substituents, functional groups, and biological activities are highlighted:

Compound Name Substituent/Functional Group Key Properties Reported Biological Activity
This compound Ethyl-linked ethanediamide High polarity (amide H-bonding), moderate lipophilicity (ethyl spacer) Not reported in evidence
5-Acetyl-2,2'-bithiophene (Compound 5) Acetyl (-COCH₃) Moderate polarity, electron-withdrawing effect Not explicitly active in cited studies
5-Formyl-2,2'-bithiophene (Compound 6) Formyl (-CHO) High reactivity (aldehyde), low stability First isolation from natural sources
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) Hydroxybutynyl (-C≡C-CH₂CH₂OH) High polarity (hydroxyl group), potential for H-bonding Anti-inflammatory activity
Methyl 2,2'-bithiophene-5-carboxylate (Compound 7) Methyl ester (-COOCH₃) Moderate polarity, hydrolyzable to carboxylic acid First isolation from natural sources

Key Structural and Functional Insights:

Polarity and Solubility :

  • The ethanediamide group in the target compound introduces two amide bonds, enhancing polarity and water solubility compared to acetyl (Compound 5) or methyl ester (Compound 7) derivatives. However, this polarity may be offset by the ethyl spacer, which adds lipophilicity .
  • Hydroxybutynyl-substituted bithiophenes (e.g., Compound 14) exhibit even higher polarity due to hydroxyl groups, correlating with their anti-inflammatory activity .

The ethanediamide group, with its dual amides, may similarly withdraw electrons but with greater steric bulk.

Biological Activity: Compounds with hydroxyl or acetyl groups (e.g., Compounds 2, 4, 14) demonstrated anti-inflammatory effects in RAW 264.7 cells .

Synthetic Accessibility :

  • Unlike naturally occurring derivatives (e.g., Compounds 5–17), the target compound likely requires multi-step synthesis, such as amidation of a pre-functionalized ethyl-bithiophene precursor. Methods analogous to (e.g., nucleophilic substitution with amide nucleophiles) may apply .

Limitations and Data Gaps

  • No direct evidence exists for the synthesis, stability, or bioactivity of this compound.
  • Structural analogs (e.g., ethanediamine salts in ) differ significantly in charge and reactivity, limiting extrapolation .

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